REACTION_CXSMILES
|
[OH:1][CH:2]1[CH:7]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)[CH2:6][CH2:5][N:4]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:3]1.[C:22](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>CC(C)=O>[OH:1][CH:2]1[CH:7]([C:8]2[CH:9]=[CH:10][C:11]([O:14][CH3:22])=[CH:12][CH:13]=2)[CH2:6][CH2:5][N:4]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:3]1 |f:1.2.3|
|
Name
|
|
Quantity
|
15.07 g
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Type
|
reactant
|
Smiles
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OC1CN(CCC1C1=CC=C(C=C1)O)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
5.43 mL
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(OC)OC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux over 7 hours
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Duration
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7 h
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Type
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CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between diethyl ether
|
Type
|
WASH
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Details
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The organic phase is washed with water, 2N NaOH (2×) and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CN(CCC1C1=CC=C(C=C1)OC)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |